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Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MT-802, a Proteolysis Targeting Chimera
(PROTAC), with other emerging Bruton's Tyrosine Kinase (BTK) degraders. By harnessing the
cell's natural protein disposal machinery, these molecules offer a novel therapeutic strategy for
B-cell malignancies, including those resistant to conventional BTK inhibitors. This document
summarizes key performance data, details experimental protocols for assessing BTK
ubiquitination and degradation, and visualizes the underlying biological pathways and
experimental workflows.

Performance Comparison of BTK Degraders

The following tables summarize the in vitro efficacy of MT-802 and its alternatives in degrading
BTK. The half-maximal degradation concentration (DC50) and half-maximal inhibitory
concentration (IC50) are key metrics for evaluating the potency of these compounds.
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Target E3

Compound .
Ligase

Cell Line

DC50 (nM)

IC50 (nM)

Key
Findings

Cereblon
(CRBN)

MT-802

NAMALWA

14.6[1]

18.11 (BTK
binding)[1]

Potent
degradation
of both wild-
type and
C481S
mutant BTK.

[1](2]

Cereblon
(CRBN)

SJF620

NAMALWA

7.9[3]

Not Reported

Improved
pharmacokin
etic profile
compared to
MT-802.[3]

Cereblon
(CRBN)

P13l

RAMOS

~10[4]

>1000 (for
ITK/IEGFR)[4]

Efficiently
degrades
ibrutinib-
resistant
C481S BTK.

[4]

Cereblon
(CRBN)

NX-2127

TMD8 (WT
BTK)

1.94[5]

9 (WT BTK
binding)[5]

Degrades a
broad range
of BTK
resistance
mutations
and also
degrades
IKZF1/3.[5][6]

[7]

NX-5948 Cereblon

(CRBN)

Not Reported

< 1[8]

Not Reported

Orally
bioavailable
and
demonstrates
CNS
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penetration.

[8]

BGB-16673

Cereblon
(CRBN)

Not Reported

Not Reported

0.69[9]

Shows
durable
clinical
responses in
heavily
pretreated
patients.[10]
[11]

AC676

Cereblon
(CRBN)

Not Reported

Not Reported

Not Reported

Effective
against BTK
mutations,
including
C481S and
L528W.[12]
[13]

Clinical Trial Data for BTK Degraders

Emerging clinical data for several BTK degraders highlight their potential in treating

relapsed/refractory B-cell malignancies.
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Compound Phase Indication Key Clinical Data

Objective Response

Rate (ORR) of 69% in
Relapsed/Refractory

NX-5948 Phase 1a/b ) ) the CLL/SLL cohort.
B-cell Malignancies
The agent was well-

tolerated.[14]

Showed an ORR of
93.8% in CLL/SLL
Relapsed/Refractory patients at the 200 mg
BGB-16673 Phase 1/2 ) )
B-cell Malignancies dose. The treatment
was generally well-

tolerated.[15]

Demonstrated clinical

activity and safety in
Relapsed/Refractory ] )
NX-2127 Phase 1a/1b ) ) patients with relapsed
B-cell Malignancies
or refractory B-cell

malignancies.[7]

Currently in a Phase 1
Relapsed/Refractory ,
AC676 Phase 1 ) ) dose-escalation study.
B-cell Malignancies [16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of BTK
degraders.

Western Blotting for BTK Degradation

This protocol is used to quantify the levels of BTK protein within cells following treatment with a
degrader.

e Cell Culture and Treatment: Plate cells (e.g., NAMALWA, RAMOS) at a suitable density and
allow them to adhere overnight. Treat the cells with varying concentrations of the BTK
degrader (e.g., MT-802) or vehicle control for a specified duration (e.g., 24 hours).
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o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

o SDS-PAGE and Western Blotting:

o

Load equal amounts of protein (e.g., 20-40 pg) per lane onto an SDS-polyacrylamide gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK)
overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.

To ensure equal protein loading, probe the membrane with an antibody against a
housekeeping protein such as GAPDH or B-actin.

» Densitometry Analysis: Quantify the band intensities using image analysis software (e.g.,

ImageJ) to determine the extent of BTK degradation relative to the loading control.

In Vivo Ubiquitination Assay

This assay confirms that the degradation of BTK is mediated by the ubiquitin-proteasome

system.
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e Cell Transfection and Treatment:

o Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin and the
BTK protein of interest.

o Treat the transfected cells with the BTK degrader (e.g., MT-802) and a proteasome
inhibitor (e.g., MG132) for a specified time (e.g., 4-6 hours) to allow for the accumulation
of ubiquitinated proteins.

o Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 8 M urea) to
disrupt protein-protein interactions.

 His-Ubiquitin Pulldown:

o Incubate the cell lysates with nickel-NTA agarose beads to pull down His-tagged
ubiquitinated proteins.

o Wash the beads extensively to remove non-specifically bound proteins.
o Elution and Western Blotting:
o Elute the bound proteins from the beads.

o Analyze the eluates by Western blotting using an antibody specific for BTK. An increased
smear of higher molecular weight bands in the degrader-treated sample compared to the
control indicates polyubiquitination of BTK.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz illustrate the key signaling pathways and experimental
procedures.
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Caption: B-Cell Receptor Signaling Pathway and Points of Intervention.
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Caption: Mechanism of Action of MT-802.
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Caption: In Vivo BTK Ubiquitination Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.medchemexpress.com/mt-802.html
https://www.medchemexpress.eu/literature/mt-802-is-a-protac-degrader-of-btk-for-c481s-mutant-cll-treatment.html
https://www.medchemexpress.eu/literature/mt-802-is-a-protac-degrader-of-btk-for-c481s-mutant-cll-treatment.html
https://www.medchemexpress.com/literature/sjf620-is-a-potent-protac-btk-degrader.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028582/
https://www.researchgate.net/publication/349117371_Nx-2127_a_Degrader_of_BTK_and_IMiD_Neosubstrates_for_the_Treatment_of_B-Cell_Malignancies
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01007
https://aacrjournals.org/cdnews/news/1286/BTK-Degradation-Overcomes-Recurrent-BTK-Mutations
https://www.researchgate.net/publication/356499513_Nx-5948_a_Selective_Degrader_of_BTK_with_Activity_in_Preclinical_Models_of_Hematologic_and_Brain_Malignancies
https://www.medchemexpress.com/btk-in-29.html
https://www.mdpi.com/2072-6694/17/3/557
https://ashpublications.org/blood/article/142/Supplement%201/4401/503732/First-Results-from-a-Phase-1-First-in-Human-Study
https://ashpublications.org/blood/article/142/Supplement%201/4401/503732/First-Results-from-a-Phase-1-First-in-Human-Study
https://ashpublications.org/blood/article/142/Supplement%201/4401/503732/First-Results-from-a-Phase-1-First-in-Human-Study
https://ashpublications.org/blood/article/142/Supplement%201/4401/503732/First-Results-from-a-Phase-1-First-in-Human-Study
https://ashpublications.org/blood/article/144/Supplement%201/4422.1/529191/A-Phase-1-Study-of-AC676-a-Novel-BTK-Chimeric
https://aacrjournals.org/bloodcancerdiscov/article/5/3_Supplement/PO-009/745732/Abstract-PO-009-AC676-a-BTK-Chimeric-Degrader
https://www.youtube.com/watch?v=jCnZ0HmWgRo
https://ashpublications.org/ashclinicalnews/news/8936/BTK-Degrader-Shows-Tolerable-Safety-High-Responses
https://www.onclive.com/view/btk-degraders-look-to-fill-unmet-need-for-patients-with-pretreated-b-cell-malignancies
https://www.benchchem.com/product/b10818691#confirming-mt-802-mediated-ubiquitination-of-btk
https://www.benchchem.com/product/b10818691#confirming-mt-802-mediated-ubiquitination-of-btk
https://www.benchchem.com/product/b10818691#confirming-mt-802-mediated-ubiquitination-of-btk
https://www.benchchem.com/product/b10818691#confirming-mt-802-mediated-ubiquitination-of-btk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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